molecular formula C15H16FNO5S B7450161 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid

5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid

Cat. No. B7450161
M. Wt: 341.4 g/mol
InChI Key: MYSCIPSYXBHHKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid, also known as CBX-8, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBX-8 belongs to the family of furan carboxylic acid derivatives and has been found to exhibit a wide range of biological activities that make it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid has also been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic genes.
Biochemical and physiological effects
5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. In animal studies, 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and inhibit tumor growth. 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid has also been shown to improve cardiac function and prevent ischemia-reperfusion injury in animal models.

Advantages and Limitations for Lab Experiments

5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid has several advantages for laboratory experiments, including its ease of synthesis, low cost, and high yield. 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Some possible future directions for research on 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid include:
- Investigation of the pharmacokinetics and pharmacodynamics of 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid in animal models and humans.
- Evaluation of the efficacy of 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid in clinical trials for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
- Development of novel formulations of 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid to improve its solubility and bioavailability.
- Investigation of the mechanism of action of 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid and its interactions with other drugs and biomolecules.
- Exploration of the potential of 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid is a promising compound with potential therapeutic applications in various diseases. Its ease of synthesis, low cost, and high yield make it an attractive candidate for drug development. Further research is needed to determine the full extent of its therapeutic potential and to develop novel formulations that improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid involves the reaction of 2-furoic acid with 1-(4-fluorophenyl)butan-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with sulfamic acid to obtain 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid in high yield and purity. The synthesis process is relatively simple and cost-effective, making 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid an attractive compound for further research.

Scientific Research Applications

5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have demonstrated the potential of 5-[1-(4-Fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

5-[1-(4-fluorophenyl)butan-2-ylsulfamoyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO5S/c1-2-12(9-10-3-5-11(16)6-4-10)17-23(20,21)14-8-7-13(22-14)15(18)19/h3-8,12,17H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSCIPSYXBHHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=C(C=C1)F)NS(=O)(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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